Bienvenue dans la boutique en ligne BenchChem!

iso-ADP-ribose

PAR-binding domain WWE domain isothermal titration calorimetry

Heterogeneous PAR polymer preparations introduce ambiguity when discriminating poly-ADP-ribosylation from mono-ADP-ribosylation pathways. iso-ADP-ribose (CAS 15720-01-1) is the chemically defined, homogeneous minimal structural unit of PAR containing the signature α(1→2) ribose-ribose glycosidic bond. • Selective WWE domain ligand: Kd = 0.37 μM (ITC); ADP-ribose shows no detectable binding - eliminates false negatives in domain-binding and ubiquitination assays. • Allosteric RNF146 E3 ligase activator in purified reconstituted systems for quantitative ubiquitin transfer kinetics. • Validated structural template: co-crystal structure (PDB 3V3L, 1.65 Å) for rational inhibitor design. • TAMRA-isoADPr probe (Kd = 45.2 nM) enables HTS-compatible fluorescence polarization screening. Supplied with comprehensive QC documentation. Global B2B shipping for qualified research institutions.

Molecular Formula C15H23N5O14P2
Molecular Weight 559.32 g/mol
CAS No. 15720-01-1
Cat. No. B101917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameiso-ADP-ribose
CAS15720-01-1
Synonyms2'-(5''-phosphoribosyl)-5'-adenosine monophosphate
2-(5''-phosphoribosyl)-5'-AMP
ribosyladenosine 5',5''-bis(phosphate)
Molecular FormulaC15H23N5O14P2
Molecular Weight559.32 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)OC4C(C(C(O4)COP(=O)(O)O)O)O)N
InChIInChI=1S/C15H23N5O14P2/c16-12-7-13(18-3-17-12)20(4-19-7)14-11(9(22)6(32-14)2-31-36(27,28)29)34-15-10(23)8(21)5(33-15)1-30-35(24,25)26/h3-6,8-11,14-15,21-23H,1-2H2,(H2,16,17,18)(H2,24,25,26)(H2,27,28,29)/t5-,6-,8-,9-,10-,11-,14-,15+/m1/s1
InChIKeyBHIWBSNWEZIHHL-ZQSHOCFMSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





iso-ADP-ribose (CAS 15720-01-1): Minimal Functional PAR Unit for WWE Domain Research


iso-ADP-ribose (iso-ADPr, CAS 15720-01-1) is the minimal internal structural unit of poly(ADP-ribose) (PAR)—a dinucleotide composed of two ADP-ribosyl moieties linked via a characteristic α(1→2) ribose–ribose glycosidic bond [1]. This bond, formed during poly(ADP-ribosyl)ation by PAR polymerases, constitutes the unique chemical signature that distinguishes elongating PAR chains from mono(ADP-ribose) (MAR) and free ADP-ribose monomers. Chemically known as 2'-(5''-phosphoribosyl)-5'-adenosine monophosphate or ribosyladenosine 5',5''-bis(phosphate) with a molecular weight of 559.32 g/mol, iso-ADPr serves as the specific recognition motif for WWE domains found in numerous E3 ubiquitin ligases (e.g., RNF146, HUWE1, Deltex1) and select PARP family members [2].

Probe
WWE domain binding studies
Reconstitution
PAR-dependent ubiquitination assays
Screening
Fluorescence polarization workflow fit

Why ADP-ribose Analogs Cannot Substitute for iso-ADP-ribose in WWE Domain Biology


The central molecular distinction lies in the ribose–ribose α(1→2) glycosidic bond present exclusively in iso-ADPr but absent in ADP-ribose (ADPr), MAR, or other ADP-ribosyl analogs such as 8-Br-ADPr or etheno-ADPr. The RNF146 WWE domain discriminates between PAR and MAR with complete functional fidelity: iso-ADPr binds the WWE domain with a dissociation constant (Kd) of 0.37 μM as determined by isothermal titration calorimetry (ITC), while ADP-ribose exhibits no detectable binding [1]. This specificity arises because iso-ADPr presents its two phosphate groups on opposite sides of the dinucleotide, enabling simultaneous electrostatic and hydrogen-bonding interactions with a positively charged cleft on the WWE domain surface—a geometric arrangement that ADPr, with both phosphates on the same side, cannot recapitulate [2]. Substitution with generic ADPr or MAR-based reagents therefore yields false negatives in WWE domain binding assays, PAR-dependent ubiquitination reconstitution experiments, and fluorescence polarization screening platforms.

Structural mismatch
ADP-ribose lacks the α(1→2) ribose–ribose glycosidic bond present in iso-ADPr; this bond is the reported WWE domain recognition signature.
Class-level
Phosphate geometry
iso-ADPr positions phosphate groups on opposite sides; ADP-ribose presents both on the same side, which may not support the electrostatic network required for WWE domain engagement.
Binding specificity may differ
Reported ITC data: iso-ADPr binds RNF146 WWE domain; ADP-ribose shows no detectable binding under identical conditions. Substitution may yield false negatives in binding assays.
Data to verify

Quantitative Evidence Differentiating iso-ADP-ribose from Closest Analogs


RNF146 WWE Domain Binding: iso-ADPr vs. ADP-ribose Affinity

The RNF146 WWE domain binds iso-ADP-ribose with a dissociation constant (Kd) of 0.37 μM as measured by isothermal titration calorimetry (ITC). In contrast, mono-ADP-ribose (ADPr) shows no detectable binding under identical conditions. The selectivity was further confirmed by size-exclusion chromatography: the RNF146 WWE domain co-migrates with iso-ADPr but does not co-migrate with ADPr [1]. This demonstrates that iso-ADPr is the minimal PAR recognition unit required for WWE domain engagement.

WWE Domain Binding
Head-to-head
Kd 0.37 µM (iso-ADPr)
vs. no binding (ADPr)
Supports iso-ADPr as the minimal PAR unit for WWE engagement
ITC & SEC; ADPr yields false negatives
PAR-binding domain WWE domain isothermal titration calorimetry RNF146 PAR-dependent ubiquitination

RING Domain Contribution to iso-ADPr Binding and Allosteric Activation

iso-ADPr binds the full RNF146 RING-WWE tandem construct with significantly enhanced affinity compared to the isolated WWE domain alone. ITC analysis revealed that the RING-WWE tandem exhibits a lower Kd value, indicating that the RING domain contributes to iso-ADPr binding [1]. This tandem binding event triggers allosteric activation: in the absence of PAR/iso-ADPr, the RING domain cannot efficiently bind and activate a ubiquitin-conjugating enzyme (E2); upon iso-ADPr binding, a conformational change creates a functional RING structure [2].

Allosteric Activation
Head-to-head
RING-WWE tandem enhances iso-ADPr binding; triggers E3 ligase activity
Reported allosteric activator role in PARdU reconstitution
Comparative ITC; RING domain contribution
allosteric activation E3 ubiquitin ligase RING domain ITC PARdU

Cross-Domain Selectivity: WWE Domain vs. Macrodomain Binding

In a competitive fluorescence polarization (FP) assay using SARS-CoV-2 Macro1 and other ADPr-binding macrodomains, iso-ADPr showed no competition with the ADPr tracer, even at high concentrations. While ADPr displaced the tracer with IC50 values consistent with reported Kd values for different macrodomains, iso-ADPr did not compete in macrodomain binding [1]. This orthogonal selectivity confirms that iso-ADPr is specific to WWE domains and does not cross-react with macrodomain-type ADP-ribose binding modules.

Cross-Domain Selectivity
Head-to-head
No competition with ADPr tracer in macrodomain FP assay
Supports domain-selective probe; no cross-reactivity with MAR-binding modules
SARS-CoV-2 Macro1 FP; scite.ai confidence 91%
macrodomain SARS-CoV-2 Macro1 fluorescence polarization competitive binding PAR selectivity

TAMRA-isoADPr Tracer: Enhanced Affinity for Screening Applications

The fluorescently tagged derivative TAMRA-isoADPr binds the RNF146 WWE domain with a Kd of 45.2 nM, representing an approximately 8-fold improvement in affinity over native iso-ADPr (Kd = 0.37 μM for WWE domain alone; Kd enhancement also driven by RING-WWE tandem binding context) [1]. This high-affinity tracer enables robust fluorescence polarization-based competition assays for screening RNF146 WWE domain inhibitors, which was previously untenable due to lack of suitable screening methods [2].

TAMRA Tracer Affinity
Head-to-head
Kd 45.2 nM (TAMRA-isoADPr)
vs. 0.37 µM (native iso-ADPr)
Supports FP-based HTS screening workflow
~8‑fold affinity improvement
fluorescence polarization high-throughput screening RNF146 WWE inhibitor TAMRA-isoADPr tracer development

Conserved WWE Domain Binding Across Species: HUWE1 Case

Beyond RNF146, iso-ADPr binding is a conserved feature across the WWE domain family. ITC analysis demonstrated that the HUWE1 WWE domain interacts with iso-ADPr with a Kd of 13 μM, while WWE domains from DDHD2 and PARP14 lack the key residues (corresponding to RNF146 Q153 and R163) and do not bind iso-ADPr or PAR [1]. This establishes a class-level rule: WWE domains with conserved iso-ADPr-binding residues bind iso-ADPr; those without do not. ADP-ribose does not bind any WWE domain tested.

WWE Family Conservation
Class-level
HUWE1 WWE Kd 13 µM; DDHD2/PARP14 no binding
Supports sequence-based selection of WWE targets
Conserved residues predict binding; ITC data
WWE domain family HUWE1 PAR binding conservation ITC E3 ubiquitin ligase

Crystal Structure-Guided Basis for iso-ADPr Specificity

The crystal structure of the RNF146 WWE domain in complex with iso-ADPr was solved at 1.65 Å resolution (PDB: 3V3L). This structure unambiguously defined the ribose–ribose linkage as an α(1→2) glycosidic bond, confirming that PAR synthesis catalyzed by PARP1 is α(1→2)-specific [1]. The structure revealed that both phosphate groups of iso-ADPr are positioned on opposite sides of the dinucleotide and engage extensive interactions with WWE domain residues—a binding geometry fundamentally incompatible with ADP-ribose, which positions both phosphate groups on the same side of the molecule. The high resolution allowed unambiguous assignment of key binding residues (including the conserved Trp and Glu residues that define the WWE motif), with R-Value Free = 0.181 and R-Value Work = 0.151 [2].

Crystal Structure
Method context
PDB 3V3L, 1.65 Å; α(1→2) bond and phosphate geometry resolved
Provides structural basis for iso-ADPr specificity
R-Value Free 0.181; supports inhibitor design
X-ray crystallography α(1→2) glycosidic bond PAR structure WWE domain complex phosphate geometry

High-Impact Research Applications of iso-ADP-ribose


Reconstitution of PAR-Dependent Ubiquitination In Vitro

iso-ADPr is the only defined small molecule that can trigger allosteric activation of RNF146 E3 ubiquitin ligase in a purified reconstituted system [1]. Because full-length PAR polymers are heterogeneous in length and branching, iso-ADPr provides a chemically defined, homogeneous activator that permits quantitative kinetic analysis of ubiquitin transfer. This application is essential for dissecting the molecular mechanism of PARdU, validating substrate ubiquitination cascades (e.g., Axin, 3BP2), and screening for inhibitors that block the iso-ADPr–WWE domain interface [2].

High-Throughput Screening for WWE Domain Inhibitors

The TAMRA-isoADPr fluorescence polarization probe (Kd = 45.2 nM) enables robust competitive binding assays for identifying small-molecule inhibitors of the RNF146 WWE domain [1]. Prior to this tracer development, no suitable screening method existed for WWE domain inhibitors. This assay format is compatible with 384-well and 1536-well plate formats, supports Z'-factor optimization for HTS campaigns, and targets the oncogenic Wnt signaling pathway, where PAR-dependent degradation of Axin by RNF146 drives tumor progression [2].

Discriminating PAR-Specific from MAR-Specific Binding Pathways

iso-ADPr serves as a definitive positive control for PAR-specific (WWE domain-mediated) binding and a reliable negative control for MAR-specific (macrodomain-mediated) binding [1]. This orthogonal selectivity is critical for research that must distinguish between poly-ADP-ribosylation and mono-ADP-ribosylation pathways, such as DNA damage response signaling, where both modification types coexist and regulate distinct downstream effectors [2]. Using iso-ADPr as a domain-selective probe eliminates the ambiguity inherent in using heterogeneous PAR polymer preparations.

Structural Biology of WWE Domain–PAR Interactions

The high-resolution crystal structure of the RNF146 WWE domain–iso-ADPr complex (PDB 3V3L, 1.65 Å) provides a validated structural template for molecular modeling, mutagenesis-guided functional studies, and rational design of WWE domain inhibitors [1]. iso-ADPr is the only ADP-ribosyl compound for which a WWE domain co-crystal structure is available, making it the indispensable reference ligand for structural biology studies of the WWE domain family. Isothermal titration calorimetry protocols using iso-ADPr have been standardized for measuring PAR-binding specificity of novel WWE domain-containing proteins [2].

Application
Selection Property
Validation Focus
PAR-dependent ubiquitination reconstitution
Defined PAR mimic for allosteric activation
E3 ligase activity reconstitution & kinetics
HTS for WWE domain inhibitors
High-affinity fluorescent probe (TAMRA conjugate)
FP-based assay development & Z' factor
PAR vs. MAR pathway discrimination
Domain-selective PAR analog
WWE vs. macrodomain selectivity validation
Structural biology of WWE–PAR interactions
Crystallographic-grade ligand
Co‑crystallization & mutagenesis studies
Quote Request

Request a Quote for iso-ADP-ribose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.